![molecular formula C14H16N2 B13350186 N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13350186.png)
N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine typically involves the reaction of 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete methylation of the amino groups.
Industrial Production Methods: On an industrial scale, the production of N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, in polar solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized biphenyl derivatives.
Scientific Research Applications
N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic activities.
Pathways Involved: In biological systems, it may interfere with cellular processes by binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Biphenyl: A simpler biphenyl derivative without the dimethylamino groups.
2,2’-Dimethylbiphenyl: A biphenyl derivative with methyl groups on the phenyl rings but without amino groups.
N,N’-Dimethylethylenediamine: A diamine with a similar structure but different backbone.
Uniqueness: N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is unique due to the presence of both dimethylamino groups and the biphenyl structure, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in catalysis, material science, and medicinal chemistry.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[2-(dimethylamino)phenyl]aniline |
InChI |
InChI=1S/C14H16N2/c1-16(2)14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10H,15H2,1-2H3 |
InChI Key |
AADFRYCWMHHKFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



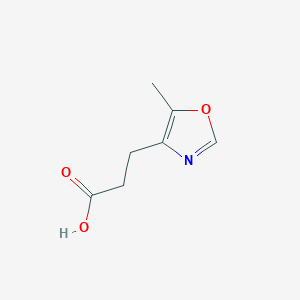
![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)



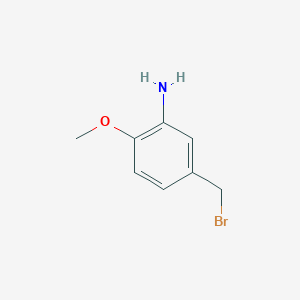

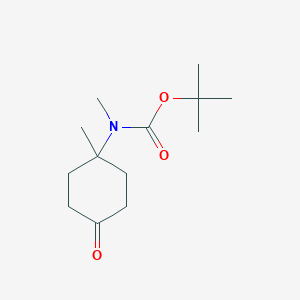
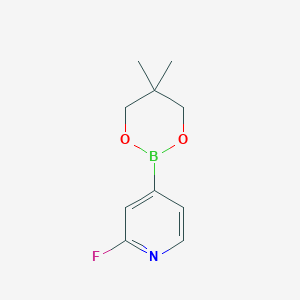
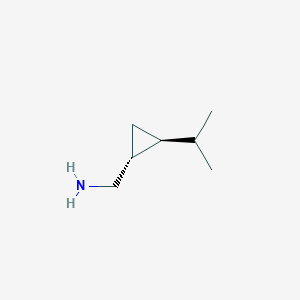
![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)

![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B13350181.png)
